GSK761

Epigenetics Bromodomain Selectivity Target Validation

GSK761 is the first selective SP140 bromodomain inhibitor (IC50 77.79 nM). It does not bind to SP100, SP110, BRD2/3/4, or 9 other bromodomains at 21 μM. This ensures that observed phenotypes, including CD206+ regulatory macrophage induction, are exclusively SP140-driven. Uniquely suited for high-confidence target validation and translational Crohn's disease research.

Molecular Formula C40H46N4O4
Molecular Weight 646.8 g/mol
Cat. No. B10857121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK761
Molecular FormulaC40H46N4O4
Molecular Weight646.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OCCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=NC4=C(N3C)C=CC(=C4)C(=O)NC5=CC=CC(=C5)CCOC(C)(C)C
InChIInChI=1S/C40H46N4O4/c1-39(2,3)47-22-20-27-10-8-12-32(24-27)41-37(45)30-16-14-29(15-17-30)36-43-34-26-31(18-19-35(34)44(36)7)38(46)42-33-13-9-11-28(25-33)21-23-48-40(4,5)6/h8-19,24-26H,20-23H2,1-7H3,(H,41,45)(H,42,46)
InChIKeyDAHVZGAYZACXOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK761: A First-in-Class, Selective SP140 Bromodomain Inhibitor for Inflammatory Disease Research


GSK761 is the first reported small-molecule inhibitor of the epigenetic reader protein SP140 (speckled 140 kDa), a bromodomain-containing protein predominantly expressed in immune cells and genetically linked to Crohn's disease (CD) [1]. Developed and characterized by GlaxoSmithKline and academic collaborators, GSK761 demonstrates a biochemical IC50 of 77.79 ± 8.27 nM for SP140 [1]. Unlike pan-bromodomain inhibitors, GSK761 exhibits high selectivity for SP140, showing no significant binding to a panel of other bromodomain-containing proteins at concentrations up to 21,000 nM [1]. The compound has been validated in primary human immune cells, where it reduces inflammatory macrophage differentiation and promotes a regulatory phenotype, establishing it as an essential tool compound for investigating SP140 biology and validating SP140 as a therapeutic target in autoimmune and inflammatory diseases [1].

Why Broad-Spectrum Bromodomain Inhibitors Cannot Substitute for GSK761 in SP140-Driven Disease Models


Attempting to substitute GSK761 with other commercially available bromodomain inhibitors (e.g., JQ1, I-BET151) will produce fundamentally different and misleading biological outcomes. While many bromodomain inhibitors target the BET family (BRD2/3/4), GSK761 is specifically optimized for SP140 [1]. The selectivity profile of GSK761 is critical: it does not bind to 12 other bromodomain-containing proteins (including SP100, SP110, BRD2, BRD3, BRD4, BRD9, BAZ2A, BAZ2B, PCAF, EP300, and CREBBP) at concentrations up to 21,000 nM [1]. Using a non-selective inhibitor would confound results by simultaneously targeting multiple epigenetic readers with divergent and sometimes opposing roles in immune cell function. Furthermore, GSK761's unique ability to induce CD206+ regulatory macrophages while suppressing inflammatory cytokines is a specific consequence of SP140 inhibition that cannot be replicated by BET inhibitors, which have distinct and broader effects on transcription [1].

Quantitative Evidence Differentiating GSK761 from SP140 Pathway Alternatives


Unmatched Target Selectivity: GSK761 is Exquisitely Selective for SP140 Over a 12-Member Bromodomain Panel

GSK761 demonstrates a high degree of target specificity, a critical attribute for a tool compound used in mechanistic studies. In a BROMOscan® assay profiling a panel of 12 other bromodomain-containing proteins (BCPs) including SP100, SP110, BRD2, BRD3, BRD4, BRD9, BAZ2A, BAZ2B, PCAF, EP300, and CREBBP, no binding was detected for GSK761 at concentrations up to 21,000 nM. Evidence of low-affinity interaction was only observed at concentrations greater than 21,000 nM, which is more than 270-fold higher than its IC50 for the intended target, SP140 [1].

Epigenetics Bromodomain Selectivity Target Validation

Functional Immune Cell Reprogramming: GSK761 Induces a Regulatory Macrophage Phenotype (CD206+)

Beyond simply blocking inflammation, GSK761 actively reprograms immune cell differentiation. Treatment with GSK761 during monocyte-to-macrophage differentiation promoted the generation of CD206+ regulatory macrophages [1]. This is a therapeutically relevant phenotype, as an increase in CD206+ macrophages in the intestinal mucosa of Crohn's disease patients has been shown to associate with successful remission induction following anti-TNF therapy [1]. This functional shift is a hallmark of SP140 inhibition and distinguishes it from merely cytotoxic or broadly anti-inflammatory compounds.

Immunology Macrophage Polarization Inflammation

Ex Vivo Disease Relevance: GSK761 Suppresses Spontaneous Inflammatory Cytokines in Crohn's Disease Patient Biopsies

GSK761 demonstrates efficacy in a highly disease-relevant human tissue model. When CD14+ macrophages were isolated from the intestinal mucosa of Crohn's disease patients and treated ex vivo with GSK761, the compound significantly inhibited the spontaneous expression of key pro-inflammatory cytokines, including TNF [1]. This finding bridges the gap between biochemical assays and clinical pathology, providing evidence that SP140 inhibition can dampen the inflammatory milieu directly in the tissue of origin. This level of ex vivo validation is a key differentiator from tool compounds that only demonstrate activity in cell lines or artificial stimulation assays.

Translational Research Crohn's Disease Cytokine Inhibition

Optimal Research Applications for GSK761 Based on Validated Evidence


Validating SP140 as a Druggable Target in Autoimmune and Inflammatory Disease Models

GSK761 is the definitive tool compound for academic and pharmaceutical research groups seeking to validate the role of the epigenetic reader SP140 in disease pathogenesis. Its unparalleled selectivity over other bromodomain proteins [1] ensures that any observed phenotypic changes in cell-based assays or animal models are due to on-target SP140 inhibition. This is essential for generating high-confidence target validation data to support drug discovery programs. Use GSK761 in gene expression studies (RNA-seq), cytokine profiling, and functional assays to establish SP140's specific contributions to inflammatory signaling pathways.

Dissecting SP140-Dependent Mechanisms in Macrophage and Dendritic Cell Biology

The compound's validated functional impact on primary human immune cells makes it an ideal reagent for fundamental immunology research. GSK761 can be used to investigate the specific role of SP140 chromatin binding in regulating the differentiation and polarization of monocytes into inflammatory or regulatory macrophages [1]. Similarly, its demonstrated effects on dendritic cell maturation and T-cell stimulatory capacity provide a precise chemical probe to dissect SP140's role in the initiation and regulation of adaptive immune responses.

Investigating the SP140-Anti-TNF Axis in Inflammatory Bowel Disease (IBD) Translational Studies

The evidence linking GSK761-induced CD206+ regulatory macrophages to a positive response to anti-TNF therapy [1] positions this compound as a powerful tool for translational research in Crohn's disease and ulcerative colitis. Researchers can employ GSK761 to explore the mechanistic link between SP140 activity and response to existing biologics. It can also be used in ex vivo models, such as culturing intestinal biopsies from IBD patients, to evaluate the potential of SP140 inhibition as a standalone or adjunctive therapeutic strategy to enhance or restore sensitivity to anti-TNF agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK761

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.